9-Hydroxynonyl 8-bromooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroxynonyl 8-bromooctanoate is an organic compound with the molecular formula C17H33BrO3 It is a derivative of octanoic acid and is characterized by the presence of a hydroxyl group on the nonyl chain and a bromine atom on the octanoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxynonyl 8-bromooctanoate typically involves a multi-step process. One common method includes the following steps:
Substitution Reaction: 1,6-dibromohexane reacts with diethyl malonate to form 2-(6-bromohexyl) diethyl malonate.
Ester Hydrolysis and Decarboxylation: The intermediate undergoes ester hydrolysis and decarboxylation to yield 8-bromooctanoic acid.
Esterification: The 8-bromooctanoic acid is then esterified with 9-hydroxynonanol to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-Hydroxynonyl 8-bromooctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form a non-halogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed for substitution reactions.
Major Products
Oxidation: Produces 9-oxononyl 8-bromooctanoate or 9-carboxynonyl 8-bromooctanoate.
Reduction: Yields 9-hydroxynonyl octanoate.
Substitution: Results in compounds like 9-azidononyl 8-bromooctanoate or 9-thiononyl 8-bromooctanoate.
Wissenschaftliche Forschungsanwendungen
9-Hydroxynonyl 8-bromooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 9-Hydroxynonyl 8-bromooctanoate involves its interaction with biological molecules through its hydroxyl and bromine functional groups. These interactions can lead to the modification of proteins and nucleic acids, affecting cellular processes and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to involve oxidative stress and disruption of cellular membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octanoic acid, 8-bromo-, nonyl ester: Similar structure but lacks the hydroxyl group on the nonyl chain.
8-Bromooctanoic acid: Contains the bromine atom but lacks the ester linkage and hydroxyl group.
9-Hydroxynonyl octanoate: Similar structure but lacks the bromine atom.
Uniqueness
9-Hydroxynonyl 8-bromooctanoate is unique due to the presence of both a hydroxyl group and a bromine atom, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
819883-41-5 |
---|---|
Molekularformel |
C17H33BrO3 |
Molekulargewicht |
365.3 g/mol |
IUPAC-Name |
9-hydroxynonyl 8-bromooctanoate |
InChI |
InChI=1S/C17H33BrO3/c18-14-10-6-4-5-9-13-17(20)21-16-12-8-3-1-2-7-11-15-19/h19H,1-16H2 |
InChI-Schlüssel |
SAAHRTLNNFNKCL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCO)CCCCOC(=O)CCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.